

Application Notes and Protocols for Progesterone Administration in Rodent Studies

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the administration of progesterone in rodent models. Progesterone, a neurosteroid, has shown significant therapeutic potential in preclinical studies of neurological injuries, including traumatic brain injury (TBI) and ischemic stroke.[1] Its neuroprotective effects are linked to various mechanisms, such as reducing cerebral edema, inflammation, and apoptosis, while promoting neurogenesis.[1]

Data Presentation: Progesterone Administration Parameters

The following tables summarize quantitative data from various studies on progesterone administration in rodents, offering a comparative overview of dosages, timing, and administration routes across different research models.

Table 1: Progesterone Administration Protocols in Traumatic Brain Injury (TBI) Models



Rodent Model	Progestero ne Dosage	Route of Administrat ion	Timing of Administrat ion	Key Outcomes	Reference
Adult Male C57BL/6J Mice	8 mg/kg per day	Intraperitonea I (i.p.)	Daily injections post-injury	Improved cognitive deficits, reduced brain edema, decreased pro- inflammatory cytokines.	[1]
Adult Male Rats	4 mg/kg	Subcutaneou s (s.c.) and i.p.	First injection 1 hour post- injury, followed by i.p. injections at 6, 24, and 48 hours.	Significant reduction in cerebral edema.	[1]
Adult Male Rats	16 mg/kg	i.p. and s.c.	i.p. injection 1 hour post- injury, followed by s.c. injections at 6 and 12 hours.	Attenuated inflammation and apoptosis in the hippocampus , improved cognitive outcome.	[1]
11-day-old Rats	16 mg/kg	i.p. and s.c.	i.p. injection immediately post-injury, followed by s.c. injections at 6 hours and then	Reduced cognitive deficits and neuronal hyperexcitabil ity in adolescence.	[1]



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daily for 6 days.

Table 2: Progesterone Administration Protocols in Ischemic Stroke Models



Rodent Model	Progestero ne Dosage	Route of Administrat ion	Timing of Administrat ion	Key Outcomes	Reference
Male Sprague- Dawley Rats	8, 16, or 32 mg/kg	i.p. and s.c.	i.p. injection at 1 hour post- occlusion, followed by s.c. injections at 6 hours and then daily for 7 days.	8 and 16 mg/kg doses reduced infarct volume and improved functional outcomes.	[1]
Male Sprague- Dawley Rats	8 mg/kg	i.p. and s.c.	First dose given at 3, 6, or 24 hours post-stroke.	Significant reduction in infarct size with treatment delayed up to 6 hours.	[1]
Male Rats	4 mg/kg	i.p.	Immediately prior to or 2 hours after reperfusion following MCAO.	Significant reduction in cerebral edema.	[1]
Male C57 BI/6 Mice	8 mg/kg	i.p.	Single bolus injection.	Short half-life (0.2 h) in both plasma and brain.[2][3]	[2][3]



Male C57 BI/6 Mice	Bolus i.p. (8 mg/kg) + s.c. infusion (1.0 μl/h of 50 mg/ml)	i.p. and s.c. via osmotic minipump	Continuous infusion post-bolus.	Higher, sustained concentration s of progesterone in plasma and brain.[2] [3]	[2][3]
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Table 3: Progesterone Administration Protocols in Cognitive and Behavioral Models



Rodent Model	Progestero ne Dosage	Route of Administrat ion	Timing of Administrat ion	Key Outcomes	Reference
Young Ovariectomiz ed C57BL/6 Mice	5, 10, or 20 mg/kg	i.p.	Immediately after training in object recognition or Morris water maze tasks.	10 and 20 mg/kg enhanced object recognition memory consolidation.	[4]
Middle-aged (16 mo) & Aged (22 mo) Ovariectomiz ed C57BL/6 Mice	5, 10, or 20 mg/kg	i.p.	Immediately after training.	Age- dependent effects; 20 mg/kg improved spatial memory in aged mice.[5]	[5]
Jcl:MCH(ICR) Mice	1 or 2 mg	S.C.	Days 17 and 18 of gestation.	A dose of 1 mg was sufficient to induce delayed parturition.[6]	[6]

Experimental ProtocolsPreparation of Progesterone Solution for Injection

Objective: To prepare a sterile progesterone solution for administration to rodents.

Materials:

Progesterone powder



- Sterile vehicle (e.g., sesame oil, 2-hydroxypropyl-β-cyclodextrin (HBC) in saline, dimethyl sulfoxide (DMSO))[1][2][3][4][7]
- Sterile vials
- Vortex mixer
- Sterile 0.22 μm syringe filter
- Sterile syringes and needles

Protocol:

- Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required amount
 of progesterone powder.
- Dissolve the progesterone powder in the chosen vehicle to the desired final concentration. For example, to prepare an 8 mg/mL solution, dissolve 8 mg of progesterone in 1 mL of vehicle.[1]
- Vortex the solution vigorously until the progesterone is completely dissolved. Gentle warming
 may be necessary for some vehicles, but care must be taken to avoid progesterone
 degradation.[1]
- Sterile-filter the solution using a 0.22 µm syringe filter, dispensing it into a sterile vial.[1]
- Store the solution as recommended for the specific vehicle, often protected from light at room temperature or refrigerated.[1]

Intraperitoneal (i.p.) Injection Protocol

Objective: To administer progesterone into the peritoneal cavity of a mouse or rat.

Materials:

- Prepared sterile progesterone solution
- Appropriately sized sterile syringe and needle (e.g., 25-27g for mice, 23-25g for rats)[8]



- 70% ethanol or other appropriate antiseptic
- Animal restrainer (optional)

Protocol:

- Restraint:
 - Mouse: Restrain the mouse using a standard scruffing technique to immobilize the head and body.
 - Rat: A two-person technique is often preferred for rats.[8] One person restrains the rat while the second performs the injection. For a one-person technique, the rat can be wrapped in a towel.[8]
- Positioning: Tilt the animal's head downwards at a 30-40° angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[9]
- Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum (on the left) and the urinary bladder in the midline.[8][9] If multiple injections are required, alternating between the right and left sides may be justified in the protocol.[8]
- Injection:
 - Cleanse the injection site with an antiseptic swab.
 - Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1][8]
 - Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
 - If aspiration is clear, slowly depress the plunger to inject the solution.
- Post-Injection: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of distress.

Subcutaneous (s.c.) Injection Protocol



Objective: To administer progesterone into the space between the skin and underlying muscle.

Materials:

- Prepared sterile progesterone solution
- Appropriately sized sterile syringe and needle
- 70% ethanol or other appropriate antiseptic

Protocol:

- Restraint: Restrain the rodent on a flat surface. Scruff the loose skin over the neck and shoulders.
- Site Identification: The injection site is typically the dorsal midline, between the shoulder blades, where the skin is loose.
- Injection:
 - Lift the scruffed skin to create a "tent."
 - Cleanse the injection site with an antiseptic.
 - o Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
 - Gently aspirate to ensure a blood vessel has not been entered.
 - Slowly inject the solution, which will form a small bleb or pocket under the skin.
- Post-Injection: Withdraw the needle and gently massage the area to aid dispersal of the solution. Return the animal to its cage and monitor.

Visualizations Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves progesterone binding to

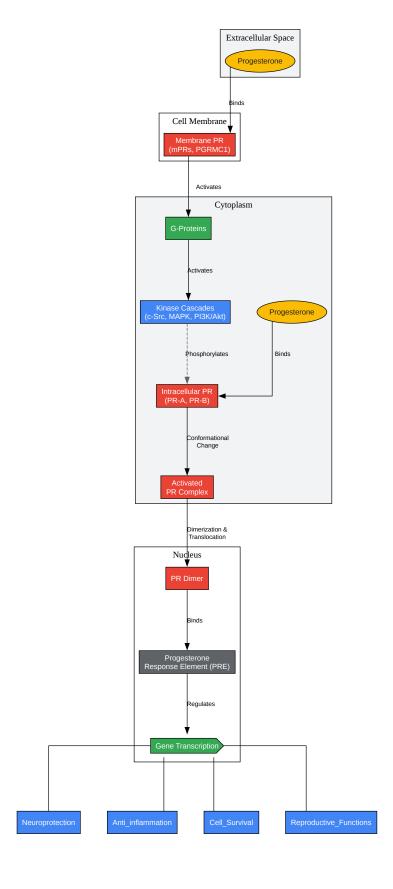


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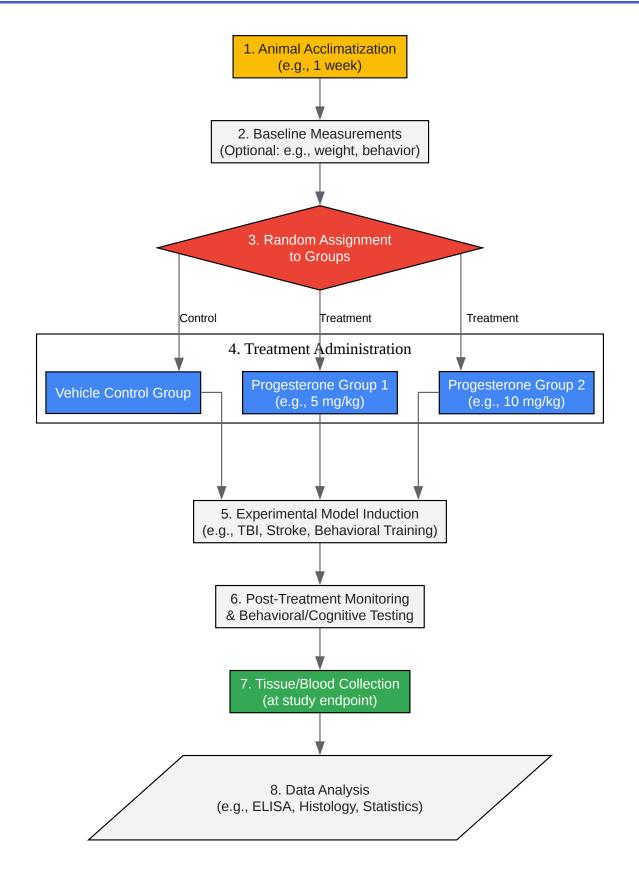
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intracellular progesterone receptors (PRs), which then act as transcription factors to regulate gene expression.[10][11][12] The non-classical pathway is initiated by progesterone binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[1][10][13]









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